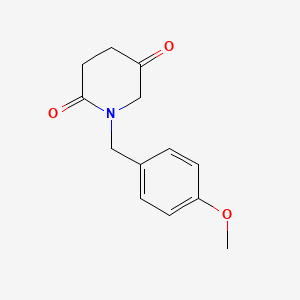

1-(4-Methoxybenzyl)piperidine-2,5-dione

Description

Significance of Glutarimide-derived Heterocycles in Synthetic Chemistry

Glutarimide-derived heterocycles are of paramount importance in medicinal chemistry and drug discovery. The piperidine-2,5-dione core is a key structural motif in a number of biologically active compounds. For instance, α-aryl glutarimides are recognized as more chemically stable analogs of immunomodulatory drugs. chemrxiv.org These molecules are often incorporated into the design of PROTACs, which function by inducing the degradation of specific target proteins within cells. chemrxiv.org The glutarimide (B196013) moiety can act as a ligand for E3 ubiquitin ligases, a key component of the cellular machinery responsible for protein degradation. chemrxiv.orgnih.gov

The versatility of the glutarimide scaffold also lies in its susceptibility to various chemical modifications. This allows for the creation of extensive libraries of compounds with diverse biological activities. The development of novel synthetic methods to access highly functionalized piperidines is an active area of research, driven by the prevalence of this structural unit in pharmaceuticals. researchgate.net

Historical Context of Piperidinedione Synthesis and Utility

The synthesis of piperidine (B6355638) derivatives has been a subject of interest for over a century, with early methods often relying on the hydrogenation of pyridine (B92270) precursors. nih.gov These initial approaches often required harsh reaction conditions, such as high temperatures and pressures. nih.gov Over the decades, significant advancements have been made in the synthesis of piperidinediones, with the development of more sophisticated and milder methods.

Historically, the utility of piperidinediones was recognized in various areas of chemistry. However, their prominence surged with the discovery of the biological activities of certain derivatives. A notable example, though not a 2,5-dione, is the thalidomide family of drugs, which contains a related glutarimide structure and has had a profound impact on medicinal chemistry, despite its controversial history. acs.org This has spurred further investigation into the synthesis and application of a wide array of piperidinedione analogs.

Overview of N-Functionalization Strategies for Piperidine-2,5-diones

The functionalization of the nitrogen atom in the piperidine-2,5-dione ring is a critical step in the synthesis of diverse derivatives. A variety of strategies have been developed to achieve this, allowing for the introduction of a wide range of substituents.

One common approach involves the reaction of glutaric anhydride with a primary amine, in this case, 4-methoxybenzylamine, to form the corresponding glutaramic acid, which is then cyclized to the desired N-substituted glutarimide. This method is a straightforward and widely used route for the synthesis of such compounds.

More advanced strategies include transition-metal-catalyzed cross-coupling reactions, which have become powerful tools for the construction of C-N bonds. acs.org For instance, palladium-catalyzed amination reactions can be employed to couple a piperidine-2,5-dione with an aryl or benzyl (B1604629) halide. Additionally, reductive amination provides another route to N-substituted piperidinediones.

Below is a table summarizing various synthetic approaches to piperidine derivatives:

| Synthetic Approach | Description | Key Features |

| Hydrogenation of Pyridines | A traditional method involving the reduction of the aromatic pyridine ring. nih.gov | Often requires transition metal catalysts and can necessitate harsh reaction conditions. nih.gov |

| Aza-Diels-Alder Reaction | A cycloaddition reaction between an imine and a diene to form a tetrahydropyridine, which can be further modified. | Allows for the stereoselective synthesis of highly substituted piperidines. |

| Intramolecular Cyclization | Cyclization of linear precursors containing both the nitrogen and the necessary carbon chain. | A versatile method that can be catalyzed by acids, bases, or metals. nih.gov |

| Ring-Closing Metathesis | A powerful method for the formation of cyclic alkenes, which can then be reduced to the corresponding piperidine. | Offers good functional group tolerance and is often used in complex molecule synthesis. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidine-2,5-dione |

InChI |

InChI=1S/C13H15NO3/c1-17-12-5-2-10(3-6-12)8-14-9-11(15)4-7-13(14)16/h2-3,5-6H,4,7-9H2,1H3 |

InChI Key |

RAVDCMLJJFTJEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(=O)CCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Methoxybenzyl Piperidine 2,5 Dione

Direct N-Alkylation Approaches

Direct N-alkylation is a common and straightforward method for synthesizing N-substituted cyclic imides. This approach involves the reaction of piperidine-2,5-dione (glutarimide) with a suitable 4-methoxybenzyl electrophile.

Alkylation of Piperidine-2,5-dione with 4-Methoxybenzyl Halides

The most direct synthesis of the target compound involves the N-alkylation of piperidine-2,5-dione. In this reaction, the nitrogen atom of the imide acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-methoxybenzyl halide, typically 4-methoxybenzyl chloride or bromide. The reaction is facilitated by a base, which deprotonates the N-H bond of the glutarimide (B196013), increasing its nucleophilicity and leading to the formation of a new carbon-nitrogen bond.

The general reaction scheme involves treating piperidine-2,5-dione with 4-methoxybenzyl chloride in the presence of a base. The choice of base and solvent is critical for the reaction's success, as it can influence reaction rates and the formation of byproducts. chemicalforums.com The high reactivity of 4-methoxybenzyl chloride, which can readily form a stable carbocation, needs to be managed to prevent side reactions, such as solvolysis, especially in protic solvents. chemicalforums.com

Optimization of Reaction Conditions: Solvents, Bases, and Temperature

The efficiency of the N-alkylation reaction is highly dependent on the specific conditions employed. Key parameters that require optimization include the choice of solvent, the type of base used, and the reaction temperature.

Bases: A variety of bases can be used to facilitate the deprotonation of piperidine-2,5-dione. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), or organic bases such as diisopropylethylamine (DIPEA). chemicalforums.comresearchgate.net Stronger bases like NaH can ensure complete deprotonation but require anhydrous conditions, while weaker bases like K₂CO₃ are often sufficient and easier to handle. researchgate.netfabad.org.tr

Solvents: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. Aprotic polar solvents such as dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are frequently used as they can dissolve the imide and the base while promoting nucleophilic substitution. researchgate.netfabad.org.tr Dichloromethane (B109758) (DCM) is another option, particularly with organic bases like DIPEA. chemicalforums.com Protic solvents like ethanol (B145695) can sometimes be used, but they may lead to competitive side reactions, such as solvolysis of the highly reactive 4-methoxybenzyl halide. chemicalforums.com

Temperature: The reaction can often be performed at room temperature, although heating may be required to increase the reaction rate. researchgate.net Microwave irradiation has also been employed to accelerate similar N-alkylation reactions, significantly reducing reaction times. chemicalforums.com

Below is an interactive table summarizing typical conditions for N-alkylation reactions.

| Parameter | Options | Rationale and Considerations |

| Base | K₂CO₃, NaH, DIPEA | K₂CO₃ is a mild, common choice. NaH is a strong, non-nucleophilic base requiring anhydrous conditions. DIPEA is an organic base suitable for sensitive substrates. chemicalforums.comresearchgate.netfabad.org.tr |

| Solvent | DMF, Acetonitrile, DCM | Aprotic polar solvents are generally preferred to avoid solvolysis of the electrophile. chemicalforums.com |

| Temperature | Room Temperature to Reflux | The reaction may proceed at room temperature, but heating (e.g., 70-80°C) can improve yields and reduce reaction times. chemicalforums.comresearchgate.net |

| Electrophile | 4-Methoxybenzyl chloride, 4-Methoxybenzyl bromide | The chloride is common, but the bromide is more reactive and may be used for less reactive nucleophiles. |

Cyclization Reactions for Piperidine-2,5-dione Ring Formation

An alternative to direct alkylation is the construction of the piperidine-2,5-dione ring from acyclic precursors. This approach is particularly useful for creating highly functionalized glutarimide derivatives. thieme-connect.comresearchgate.net

Multi-Step Synthesis from Precursors: Formation of the Piperidine-2,5-dione Core

This strategy involves building the heterocyclic ring through cyclization reactions. The piperidine-2,5-dione skeleton is a six-membered heterocyclic system that can be formed through various synthetic routes, often involving Michael additions or other annulation strategies. thieme-connect.comresearchgate.net

Cyclization of Appropriate Linear Precursors

The formation of the glutarimide ring typically involves the cyclization of a linear precursor containing the necessary functional groups. One common method is the base-catalyzed Michael addition of an active methylene (B1212753) compound to a secondary conjugated amide, followed by an intramolecular N-acylation. researchgate.net Another approach involves a formal [3+3] annulation between enals and substituted malonamides, which allows for the concomitant formation of C-C and C-N bonds to produce the glutarimide core. researchgate.net These methods provide access to a wide range of substituted piperidine-2,5-diones. thieme-connect.com

Introduction of the 4-Methoxybenzyl Moiety During or Post-Cyclization

The 4-methoxybenzyl group can be introduced at different stages of the synthetic sequence.

During Cyclization: A linear precursor already containing the N-(4-methoxybenzyl) group can be synthesized and then cyclized. For example, a Michael addition reaction could be performed using an N-(4-methoxybenzyl) acrylamide (B121943) derivative as the starting material. This ensures the substituent is correctly placed from the outset.

Post-Cyclization: This approach involves first forming the unsubstituted piperidine-2,5-dione ring through one of the cyclization methods described above. researchgate.net Subsequently, the N-H bond of the newly formed ring is alkylated with a 4-methoxybenzyl halide. This two-step process separates the ring formation from the N-functionalization and is essentially a combination of the cyclization and direct alkylation strategies.

Strategies for Regioselective Ring Closure

The formation of the piperidine-2,5-dione core of 1-(4-Methoxybenzyl)piperidine-2,5-dione hinges on the critical step of ring closure, where regioselectivity is paramount to ensure the correct isomer is formed. Intramolecular cyclization is a primary strategy, involving the formation of a cyclic structure from a single molecule. nih.gov Various methods can be employed to achieve the desired 6-membered ring, each offering distinct advantages in controlling the position of the carbonyl groups.

One prominent approach is the intramolecular aza-Michael reaction. nih.gov This strategy would typically involve a linear precursor containing an amine and an α,β-unsaturated ester or a related Michael acceptor. For the synthesis of the target compound, a suitable precursor would be N-(4-methoxybenzyl) acrylamide and a C3 synthon that can be cyclized. The regioselectivity is inherently controlled by the positions of the nucleophilic amine and the electrophilic Michael acceptor in the linear precursor, directing the formation of the piperidine (B6355638) ring.

Another powerful method for constructing substituted piperidine rings is the Dieckmann condensation. While classically used for piperidine-2,4-diones, modifications of this approach could be envisioned for the 2,5-dione system. researchgate.net This would involve the intramolecular cyclization of a δ-amino diester. The regioselectivity in this case would depend on the relative reactivity of the two ester groups and the stability of the resulting enolate intermediates.

Furthermore, annulation strategies, such as [5+1] or [4+2] cycloadditions, represent advanced methods for constructing the piperidine skeleton. nih.gov A [5+1] annulation, for instance, could involve the reaction of a five-atom nitrogen-containing chain with a one-atom component that provides the final carbon for the ring. The specific substitution pattern on the linear precursor would dictate the regiochemical outcome of the cyclization.

Table 1: Comparison of Regioselective Ring Closure Strategies

| Strategy | Precursor Type | Key Control Factor | Potential Advantages |

|---|---|---|---|

| Intramolecular aza-Michael Addition | N-substituted linear chain with a Michael acceptor | Position of functional groups in the precursor | High predictability and control |

| Dieckmann-type Condensation | δ-amino diester | Relative reactivity of ester groups | Access to varied substitution patterns |

| Annulation Reactions (e.g., [5+1]) | Linear nitrogen-containing chain and a C1 synthon | Nature of the reacting components and catalysts | Modular and convergent synthesis |

Protecting Group Chemistry in this compound Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to temporarily mask reactive functional groups, preventing undesired side reactions. neliti.com The choice of protecting groups is critical and must be compatible with the reaction conditions used in subsequent steps, allowing for selective removal when needed. neliti.com

In the context of synthesizing the piperidine-2,5-dione ring, which can be viewed as a cyclic imide derived from N-substituted aspartic acid, protecting group strategies from peptide chemistry are highly relevant. creative-peptides.comub.edu For instance, if the synthesis starts from a derivative of aspartic acid, the carboxylic acid groups must be appropriately protected, often as esters (e.g., methyl or benzyl (B1604629) esters), to allow for other transformations before the final cyclization.

The 4-methoxybenzyl (PMB) group on the nitrogen atom itself can be considered a protecting group. While it is a defining feature of the target molecule, in broader synthetic schemes, N-benzyl-type groups are often used to protect amines and can be removed under hydrogenolysis conditions. However, in this specific context, it is an integral part of the final structure.

Ketone Protection and Deprotection Strategies

Protecting one of the ketone functionalities in a piperidine-2,5-dione precursor could be necessary to achieve selective modification at other positions. The differential reactivity of the two carbonyl groups can be exploited, but often, a protecting group is required for full control.

The most common strategy for protecting ketones is the formation of acetals or ketals, typically by reacting the ketone with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. neliti.com This converts the carbonyl group into a five-membered cyclic ketal, which is stable to a wide range of nucleophilic and basic conditions. Subsequent deprotection is achieved by hydrolysis under acidic aqueous conditions, regenerating the ketone. However, the stability of the piperidine-2,5-dione ring under these conditions must be considered, as harsh acidic or basic conditions could lead to ring-opening. In some cases, forced reaction conditions for ketone protection can lead to decomposition of the substrate, highlighting the need for careful optimization. mdpi.com

Table 2: Ketone Protecting Groups and Deprotection Conditions

| Protecting Group | Formation Reagent | Protection Conditions | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Dimethyl acetal | Methanol, Acid catalyst | Anhydrous acid | Aqueous acid | Stable to bases, nucleophiles |

| 1,3-Dioxolane (Ethylene acetal) | Ethylene glycol, Acid catalyst | Anhydrous acid (e.g., PTSA) | Aqueous acid (e.g., HCl, TFA) | Stable to bases, nucleophiles, reducing agents |

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | Aprotic conditions | Heavy metal salts (e.g., HgCl₂), Oxidative conditions | Stable to acids, bases, nucleophiles |

Stereochemical Control in Synthetic Routes

The synthesis of substituted piperidines often requires precise control over stereochemistry, especially when chiral centers are present. nih.gov For this compound, if substituents were to be introduced at the 3- or 4-positions of the piperidine ring, stereochemical control would become a critical aspect of the synthesis.

Stereochemical outcomes can be controlled by using chiral starting materials, employing chiral catalysts (asymmetric synthesis), or through diastereoselective reactions. researchgate.net For example, starting with an enantiomerically pure amino acid derivative as the precursor would transfer that chirality to the final product. The piperazine-2,5-dione ring, a related structure, is known to adopt a boat conformation, and the orientation of substituents (axial vs. equatorial) is a key stereochemical feature. nih.gov

During ring closure, the stereochemistry of existing chiral centers can direct the formation of new ones. For instance, in an intramolecular Michael addition, the facial selectivity of the nucleophilic attack on the double bond can be influenced by adjacent stereocenters, leading to a diastereoselective cyclization. nih.gov

Green Chemistry Approaches and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. unibo.it The synthesis of this compound can be designed to be more environmentally benign by incorporating these principles. rasayanjournal.co.innih.gov

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with more sustainable alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental impact. unibo.itacsgcipr.org

Catalysis: Employing catalytic methods instead of stoichiometric reagents minimizes waste. This could include using organocatalysts for the aza-Michael addition or metal catalysts for cyclization reactions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle. Multicomponent reactions, where three or more reactants combine in a single step, are highly atom-economical and can be an efficient way to build the piperidone scaffold. nih.govresearchgate.net

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various heterocyclic compounds.

By integrating these strategies, the synthesis of this compound can be made more efficient, less wasteful, and safer, aligning with the goals of modern sustainable chemical manufacturing.

Chemical Transformations and Reactivity of 1 4 Methoxybenzyl Piperidine 2,5 Dione

Reactions Involving the Piperidine-2,5-dione Ring System

The piperidine-2,5-dione ring, a cyclic imide, contains two amide carbonyl groups and alpha-carbons that are susceptible to a variety of chemical transformations. The reactivity of this system is central to the synthetic utility of the compound.

Nucleophilic Additions to Carbonyls

The two carbonyl carbons within the piperidine-2,5-dione ring are electrophilic centers and can undergo nucleophilic attack. Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the addition to one or both carbonyl groups. The outcome of these reactions is highly dependent on the stoichiometry of the nucleophile and the reaction conditions. For instance, the addition of one equivalent of a nucleophile could potentially lead to the formation of a hemiaminal intermediate, which could then be further reduced or transformed. While specific studies on 1-(4-methoxybenzyl)piperidine-2,5-dione are not prevalent, the general reactivity of N-acyl-glutarimides suggests they are highly reactive precursors for N–C(O) bond cross-coupling reactions. acs.org

Enolate Chemistry and Alkylation/Acylation at Alpha Positions

The methylene (B1212753) protons alpha to the carbonyl groups (at the C3 and C4 positions) of the piperidine-2,5-dione ring are acidic and can be removed by a suitable base to form an enolate. This enolate is a key intermediate for introducing substituents at these positions.

Alkylation: The generated enolate can act as a nucleophile, reacting with alkyl halides in an SN2 fashion to form C-alkylated derivatives. The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the base and electrophile used. This approach provides a pathway to various 3- and/or 4-substituted piperidine-2,5-diones. The synthesis of 3-alkylpiperidines has been achieved through the alkylation of the corresponding enamide anion of Δ¹-piperideine. odu.edu

Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the alpha position. This reaction leads to the formation of β-dicarbonyl compounds, which are versatile synthetic intermediates.

| Reaction Type | Reagents | Product Type |

| Alkylation | 1. Base (e.g., LDA, NaH)2. Alkyl Halide (R-X) | α-Alkyl-1-(4-methoxybenzyl)piperidine-2,5-dione |

| Acylation | 1. Base (e.g., LDA, NaH)2. Acyl Halide (RCOCl) | α-Acyl-1-(4-methoxybenzyl)piperidine-2,5-dione |

This is an interactive data table. You can sort and filter the data.

Reduction Reactions of Amide Carbonyls

The amide carbonyl groups can be reduced to either hydroxyl groups or methylene groups, depending on the reducing agent employed.

Partial Reduction: The use of milder reducing agents can lead to the partial reduction of one or both carbonyls to the corresponding carbinolamines.

Complete Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of completely reducing both amide carbonyls to methylene groups. This transformation converts the this compound into 1-(4-methoxybenzyl)piperidine. organic-chemistry.orgnih.gov Various catalytic systems, including those based on iridium, have also been developed for the reduction of amides. organic-chemistry.orgnih.gov

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Methoxybenzyl)piperidine |

| Sodium Borohydride (NaBH₄) with Tf₂O | 1-(4-Methoxybenzyl)piperidine |

| Iridium Catalysts (e.g., [Ir(COE)₂Cl]₂) with Silanes | 1-(4-Methoxybenzyl)piperidine |

This is an interactive data table. You can sort and filter the data.

Oxidation Reactions of Ring System

The saturated carbon framework of the piperidine-2,5-dione ring can be susceptible to oxidation, although this often requires specific reagents and conditions. Oxidation can lead to the introduction of new functional groups or the formation of unsaturated derivatives.

Alpha-Hydroxylation: Oxidation at the alpha-position can introduce a hydroxyl group, leading to compounds like 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.

Dehydrogenation: Under certain catalytic conditions, the piperidine (B6355638) ring can undergo dehydrogenation to form the corresponding pyridone or pyridine (B92270) derivatives. scholarpublishing.org The oxidation of piperidines can sometimes be achieved using reagents like bromine or hypervalent iodine compounds. nih.govresearchgate.net For instance, the reaction of piperidine with ozone can lead to N-hydroxypiperidine. researchgate.net

Ring-Opening and Ring-Expansion Reactions

Ring-Opening: The amide bonds in the piperidine-2,5-dione ring are susceptible to cleavage under hydrolytic conditions (either acidic or basic), which results in the opening of the ring to form a glutaric acid derivative. Glutarimide (B196013) derivatives are known to be susceptible to hydrolysis, which can impact their pharmacological utility. nih.govnih.gov Enzymatic hydrolysis has also been explored for the stereospecific ring-opening of substituted glutarimides. researchgate.net This reaction is a fundamental transformation of cyclic imides.

Basic Hydrolysis: Treatment with a strong base like sodium hydroxide (B78521) followed by acidification typically yields N-(4-methoxybenzyl)glutamic acid.

Acidic Hydrolysis: Refluxing in strong acid, such as hydrochloric acid, will also cleave the amide bonds.

Ring-Expansion: While less common for simple piperidine-2,5-diones, ring-expansion reactions can be engineered through specific synthetic sequences. For example, palladium-catalyzed allylic amine rearrangements have been used for the two-carbon ring expansion of 2-vinyl piperidines to azocane (B75157) derivatives. chemrxiv.org Other strategies, such as photochemical-mediated ring contractions, have also been reported for piperidine systems. nih.gov

Reactions Involving the 4-Methoxybenzyl Substituent

The 4-methoxybenzyl (PMB) group is a widely used protecting group for amines in organic synthesis due to its relative stability and the various methods available for its cleavage. nih.govunivie.ac.at

Cleavage of the N-(4-Methoxybenzyl) Group: The removal of the PMB group is a key transformation, unmasking the secondary amine functionality of the piperidine-2,5-dione ring. This deprotection can be achieved under different conditions:

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used to oxidatively cleave the PMB group. nih.gov The mechanism involves the formation of a stable carbocation due to the electron-donating methoxy (B1213986) group.

Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also effect the cleavage of the PMB group. univie.ac.atnih.govclockss.org The reaction proceeds via protonation and subsequent formation of the 4-methoxybenzyl cation. Lewis acids have also been employed for this purpose. nih.gov

Catalytic Cleavage: In some cases, catalytic methods using reagents like bismuth(III) triflate have been shown to be effective for C-N bond cleavage. nih.gov

| Cleavage Method | Reagents | Product |

| Oxidative | DDQ, CAN | Piperidine-2,5-dione |

| Acidic | TFA, Lewis Acids | Piperidine-2,5-dione |

| Catalytic | Bi(OTf)₃ | Piperidine-2,5-dione |

This is an interactive data table. You can sort and filter the data.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation would be expected to occur primarily at the positions ortho to the methoxy group.

Electrophilic Aromatic Substitution on the Methoxybenzyl Ring

The 4-methoxybenzyl group in this compound contains an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS). The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. Due to the steric hindrance from the piperidine-2,5-dione moiety attached to the benzylic carbon, electrophilic attack is expected to occur predominantly at the positions ortho to the methoxy group (C-3 and C-5).

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from similar N-acyl protected anisidine derivatives. For instance, the nitration of 4-methoxyacetanilide, a structurally related compound, demonstrates the susceptibility of the ring to electrophiles. prepchem.com In such reactions, the acetyl protecting group modulates the reactivity of the amino-substituted ring, a role analogous to the piperidine-2,5-dione moiety. ucalgary.ca The nitration of 4-methoxyacetanilide with nitric acid in the presence of sulfuric acid typically yields the corresponding nitro derivative, with the nitro group entering at the position ortho to the methoxy group. prepchem.com

Similarly, halogenation and Friedel-Crafts reactions would be expected to proceed at the ortho positions of the methoxybenzyl ring. However, the basicity of the amide nitrogen, even within the dione (B5365651) system, can lead to complications with strong Lewis acids used in Friedel-Crafts reactions. ucalgary.ca Therefore, reaction conditions must be carefully selected to avoid side reactions. The use of a less powerful activating group, such as the amide in this case, compared to a free amine, can help prevent polysubstitution, which is a common issue with highly activated aromatic rings. ucalgary.ca

Deprotection and Cleavage of the 4-Methoxybenzyl Group

The 4-methoxybenzyl (PMB) group is widely utilized as a protecting group for nitrogen atoms in amides, lactams, and other nitrogen heterocycles due to its stability under various conditions and its susceptibility to cleavage under specific, often mild, conditions. researchgate.net The removal of the N-PMB group from the piperidine-2,5-dione ring to yield the parent N-unsubstituted dione is a key transformation. A variety of methods have been developed for this purpose, primarily involving acidic hydrolysis or oxidative cleavage. researchgate.netkiesslinglab.com

Acid-Mediated Cleavage: The PMB group can be cleaved under acidic conditions, often using strong acids like trifluoroacetic acid (TFA). researchgate.net The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form a stable 4-methoxybenzyl cation, which is typically scavenged by an appropriate nucleophile like anisole (B1667542) or water. nih.gov This method is effective for deprotecting N-PMB substituted pyrazolones and other lactams. researchgate.net The use of 10% TFA in dichloromethane (B109758) is a common condition for this transformation. nih.govrsc.org Weaker acids have generally been found to be less effective for PMB group removal. kiesslinglab.com A combination of TFA with scavengers like triethylsilane (TES) and thioanisole (B89551) has also been reported for the deprotection of related structures. nih.gov

Oxidative Cleavage: Oxidative methods are among the most common for N-PMB deprotection. Reagents such as ceric ammonium nitrate (CAN) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are frequently employed. kiesslinglab.com CAN-mediated oxidative deprotection of N-(p-methoxybenzyl) lactams is a widely used method. researchgate.net However, it has been noted that for certain substrates, this can lead to the formation of N-(hydroxymethyl) lactam by-products alongside the desired deprotected product. researchgate.net While DDQ is effective for cleaving PMB ethers, its success with PMB esters has been limited, suggesting that the electronic properties of the protected group influence the reaction's feasibility. nih.gov Electrochemical methods have also been developed for the anodic cleavage of PMB ethers, offering a reagent-free alternative. soton.ac.uk

Other Methods: Catalytic hydrogenation using a transition metal catalyst (e.g., Pd(OH)₂) can also be used to remove the PMB group, although this method is less common for N-PMB groups compared to O-PMB groups and can be competitive with the reduction of other functional groups. nih.gov

| Method | Reagents and Conditions | Applicability and Remarks | Reference |

|---|---|---|---|

| Acidic Cleavage | Trifluoroacetic acid (TFA), often with a scavenger like anisole or water. | Widely used for N-PMB protected lactams and heterocycles. Can be performed under relatively mild conditions (e.g., 10% TFA in CH₂Cl₂). | researchgate.netnih.gov |

| Oxidative Cleavage (CAN) | Ceric Ammonium Nitrate (CAN) in a suitable solvent system (e.g., acetonitrile-water). | A very common and effective method. May produce side products in some lactam systems. | researchgate.netkiesslinglab.com |

| Oxidative Cleavage (DDQ) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). | More commonly used for PMB ethers; its effectiveness on N-PMB amides can be substrate-dependent. | kiesslinglab.com |

| Acidic Cleavage with Hydrosilanes | TFA in combination with triethylsilane (TES) and a scavenger (e.g., thioanisole). | Provides a gentle method, particularly useful in peptide synthesis for deprotecting related structures. | nih.gov |

| Lewis Acid-Mediated Cleavage | Strong Lewis acids such as AlCl₃ or B(OTf)₃. | Effective, but the harsh conditions may not be suitable for sensitive substrates. | nih.gov |

| Catalytic Hydrogenation | H₂, Pd(OH)₂/C or other palladium catalysts. | Less common for N-PMB groups and may affect other reducible functional groups in the molecule. | researchgate.netnih.gov |

| Electrochemical Cleavage | Anodic oxidation in a flow electrolysis cell, typically in MeOH. | A modern, reagent-free method that avoids chemical oxidants. Has been applied to N-heterocycles. | soton.ac.uk |

Intramolecular Reactions and Rearrangements

The literature reviewed does not provide specific examples of intramolecular reactions or rearrangements involving the this compound scaffold. The piperidine-2,5-dione ring, also known as a glutarimide ring, is generally stable. However, related piperidine systems can undergo various intramolecular cyclizations, such as aza-Michael reactions or aza-Heck cyclizations, if appropriate functionalities are present on a side chain. nih.gov For the title compound, such reactive functionalities are absent.

While rearrangements of N-substituted heterocycles are known, such as the researchgate.netsoton.ac.uk-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines, these involve specific structural motifs not present in this compound. rsc.org Similarly, rearrangements like the Chapman-type rearrangement have been observed in other N-substituted nitrogen heterocycles but are not reported for this specific glutarimide system.

The primary intramolecular interactions would likely be conformational. The N-acyl glutarimide structure can influence the rotational barrier around the N-C(O) bond, a feature that has been studied in related twisted amides to enhance reactivity in cross-coupling reactions. researchgate.net However, spontaneous intramolecular reactions or skeletal rearrangements of this compound under typical conditions have not been documented in the surveyed scientific literature.

1 4 Methoxybenzyl Piperidine 2,5 Dione As a Versatile Synthetic Intermediate

Precursor for Complex Heterocyclic Systems

The reactivity of the carbonyl groups and the adjacent methylene (B1212753) positions in 1-(4-methoxybenzyl)piperidine-2,5-dione allows for a variety of chemical transformations, enabling the synthesis of more intricate heterocyclic structures, including substituted piperidines, fused-ring systems, and spiro compounds.

The piperidine-2,5-dione framework serves as an excellent template for introducing substituents in a controlled manner. The synthesis of advanced intermediates for pumiliotoxin alkaloids provides a clear example of this utility. A key step in the formal enantioselective total synthesis of pumiliotoxins 251D and 237A involves the creation of a specifically substituted piperidine-2,5-dione. nih.govbeilstein-journals.org

The synthesis begins with a protected (R)-3-hydroxyglutarimide, which is a piperidine-2,6-dione derivative. Through a sequence of reactions including reductive 3-butenylation, desilylation, and oxidation, the crucial keto-lactam intermediate, (S)-6-(But-3-en-1-yl)-1-(4-methoxybenzyl)piperidine-2,5-dione, is formed. nih.govresearchgate.net This transformation highlights how the parent piperidine-dione ring can be elaborated into a more complex, substituted derivative, setting the stage for further stereocontrolled modifications. nih.gov

| Starting Material | Key Transformation(s) | Product | Reference |

| (R)-3-(tert-Butyldimethylsilyloxy)glutarimide | Reductive 3-butenylation, O-desilylation, Dess–Martin oxidation | (S)-6-(But-3-en-1-yl)-1-(4-methoxybenzyl)piperidine-2,5-dione | nih.gov |

This targeted synthesis demonstrates the capacity of the this compound scaffold to be selectively functionalized, yielding derivatives with specific stereochemistry and functionality required for complex target-oriented synthesis.

The piperidinedione skeleton is an attractive starting point for the construction of both fused and spirocyclic heterocyclic systems. Fused systems can be generated by forming a new ring that shares two atoms with the piperidine (B6355638) core, while spiro compounds feature a single atom common to both rings. General strategies for creating such systems often involve reactions that engage one or both carbonyl groups or the active methylene positions of the piperidinedione ring. rsc.orgbeilstein-journals.orgwhiterose.ac.uk

For instance, intramolecular condensation or cyclization reactions initiated at the C-3 or C-6 positions of the piperidine-2,5-dione ring could lead to the formation of fused bicyclic structures. While specific examples starting directly from this compound are not extensively documented in recent literature, the synthesis of the indolizidine core of pumiliotoxins from a substituted derivative illustrates a related transformation where the piperidine ring is ultimately incorporated into a fused system. nih.gov

Similarly, the synthesis of spiropiperidines can be envisioned through several pathways. rsc.orgrsc.org One common approach involves the alkylation of the piperidine ring at a position alpha to a carbonyl group with a bifunctional electrophile, followed by an intramolecular cyclization to form the spirocyclic ring. Another strategy involves a condensation reaction at the C-4 position to form an exocyclic double bond, which can then participate in cycloaddition reactions to build the spiro-system.

| Synthetic Target | General Approach | Potential Precursor |

| Fused Piperidine Systems | Intramolecular Aldol/Claisen Condensation, Ring-Closing Metathesis | Substituted Piperidine-2,5-diones |

| Spiropiperidine Compounds | Di-alkylation at C-4, Knoevenagel condensation followed by Michael addition/cycloaddition | Piperidine-2,5-dione derivatives |

While the potential is evident, the application of this compound itself in the synthesis of diverse fused and spiro compounds remains an area ripe for exploration.

Role in Natural Product Synthesis: Exemplified by Pumiliotoxins

The utility of this compound as a synthetic intermediate is powerfully demonstrated in the total synthesis of pumiliotoxins, a class of dendrobatid alkaloids known for their unique structures and biological activity. researchgate.netdatapdf.com

In a formal enantioselective total synthesis of pumiliotoxins 251D and 237A, the substituted keto-lactam, (S)-6-(But-3-en-1-yl)-1-(4-methoxybenzyl)piperidine-2,5-dione, serves as a critical intermediate. nih.gov Its synthesis allows for the establishment of a key stereocenter and the installation of a side chain necessary for the subsequent formation of the characteristic indolizidine core of the pumiliotoxin family. nih.govbeilstein-journals.org

The crucial step involving this intermediate is the highly diastereoselective trans-addition of methylmagnesium iodide to the C-5 keto group. This reaction proceeds with exceptional stereocontrol, yielding a single diastereomer of the corresponding tertiary alcohol. nih.gov This high degree of selectivity is essential for establishing the correct relative stereochemistry of the final natural product.

The use of the this compound scaffold in this synthesis showcases important methodological advances. The synthetic route demonstrates an efficient ring-closure procedure to form the indolizidine skeleton. Following the stereoselective methylation, the butenyl side chain of the resulting carbinol is subjected to ozonolysis, and a subsequent reductive dehydroxylation completes the formation of the fused bicyclic core. nih.gov

This sequence highlights how the piperidine-2,5-dione structure facilitates a modular and controlled approach to complex alkaloid synthesis. It allows for the sequential and stereocontrolled introduction of substituents before the final ring-closing events that form the core structure of the natural product. The synthesis validates the utility of this scaffold in providing a reliable platform for developing and executing complex synthetic strategies. nih.govnih.gov

Contribution to Diverse Organic Building Blocks

Beyond its application in the synthesis of specific natural products, this compound and its derivatives are valuable as versatile organic building blocks. The piperidinedione core can be chemically manipulated in numerous ways to generate a wide array of functionalized heterocyclic synthons.

For example, selective reduction of one carbonyl group can lead to hydroxypiperidinones, which are themselves useful precursors. Cleavage of the ring can provide access to functionalized amino acids. The true versatility of this scaffold lies in its ability to serve as a chameleon-like precursor, adaptable to various synthetic goals. The PMB group offers robust protection during multi-step sequences but can be readily removed under oxidative conditions, unmasking the secondary amine for further functionalization. This strategic use of a protecting group enhances the value of the scaffold as a building block for combinatorial chemistry and the synthesis of compound libraries.

The synthesis of pumiliotoxins is a testament to this, where a derivative of this compound is transformed into the complex indolizidine alkaloid, demonstrating its potential for generating significant molecular complexity. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

Proton NMR (¹H NMR) for Structure Elucidation

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 1-(4-Methoxybenzyl)piperidine-2,5-dione, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the 4-methoxybenzyl group and the piperidine-2,5-dione ring.

The protons on the aromatic ring of the 4-methoxybenzyl group typically appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The benzylic protons (Ar-CH₂-N) would present as a singlet, while the methoxy (B1213986) group (O-CH₃) protons would also yield a distinct singlet. The four methylene (B1212753) protons of the piperidine-2,5-dione ring are expected to appear as multiplets in the aliphatic region of the spectrum due to their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to OCH₃) | 6.8 - 7.0 | Doublet | 2H |

| Aromatic (ortho to CH₂) | 7.1 - 7.3 | Doublet | 2H |

| Benzylic (Ar-CH₂) | ~4.6 | Singlet | 2H |

| Methoxy (O-CH₃) | ~3.8 | Singlet | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal, revealing the total number of non-equivalent carbons.

The spectrum would feature signals for the two carbonyl carbons (C=O) of the piperidine-2,5-dione ring in the downfield region. The aromatic carbons would appear in the typical aromatic range, with the carbon attached to the methoxy group being the most deshielded. The benzylic carbon, methoxy carbon, and the two methylene carbons of the piperidine (B6355638) ring would be found in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-OCH₃) | ~159 |

| Aromatic (C-H) | 114 - 130 |

| Aromatic (Quaternary C) | 128 - 130 |

| Benzylic (Ar-CH₂) | ~48 |

| Methoxy (O-CH₃) | ~55 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, confirming the coupling between adjacent methylene groups within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the benzylic protons to the quaternary aromatic carbon and the carbonyl carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high accuracy allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₃H₁₅NO₃), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass, thereby verifying its molecular formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |

|---|

Fragmentation Pattern Analysis

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to piece together the original arrangement of atoms.

For this compound, a characteristic and prominent fragmentation would be the cleavage of the benzylic C-N bond. This would lead to the formation of a stable 4-methoxybenzyl cation (m/z = 121), which would likely be the base peak in the spectrum. Other fragments corresponding to the piperidine-2,5-dione ring and subsequent losses of small molecules like CO could also be observed, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance or transmittance of IR radiation versus the frequency (typically in wavenumbers, cm⁻¹), revealing the characteristic vibrational frequencies of the functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features:

C=O (Carbonyl) Stretching: The piperidine-2,5-dione ring contains two amide carbonyl groups. These would be expected to produce strong, distinct absorption bands, typically in the region of 1650-1750 cm⁻¹. The exact position would depend on the ring strain and electronic environment.

C-N (Amide) Stretching: The stretching vibrations of the C-N bond within the dione (B5365651) ring would also be observable.

C-H (Aromatic) Stretching: The benzene ring of the 4-methoxybenzyl group would exhibit C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

C-H (Aliphatic) Stretching: The CH₂ groups of the piperidine ring and the benzyl (B1604629) methylene bridge would show C-H stretching bands in the 2850-3000 cm⁻¹ region.

C=C (Aromatic) Stretching: The carbon-carbon double bonds within the aromatic ring would give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O (Ether) Stretching: The aryl-alkyl ether linkage of the methoxy group would display a characteristic C-O stretching band, typically in the range of 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

Without access to an experimental spectrum, a data table of observed frequencies cannot be generated.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural data, including:

Crystal System and Space Group: This describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds. This would confirm the geometry of the piperidinedione and methoxybenzyl moieties.

Torsion Angles: These define the conformation of the molecule, such as the orientation of the 4-methoxybenzyl group relative to the piperidinedione ring.

Intermolecular Interactions: The analysis would also reveal how molecules are packed in the crystal, identifying any significant intermolecular forces like hydrogen bonds or π-π stacking.

As no published crystal structure for this compound could be located, a table of crystallographic data and selected bond parameters cannot be provided.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₁₃H₁₅NO₃. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ).

Table 1: Theoretical Elemental Composition of C₁₃H₁₅NO₃

| Element | Symbol | Calculated Percentage (%) |

|---|---|---|

| Carbon | C | 66.94 |

| Hydrogen | H | 6.48 |

An experimental analysis of a pure sample of the compound would be expected to yield values very close to these calculated percentages, typically within a ±0.4% margin of error. Since no experimental results have been published, a comparison table with found values cannot be compiled.

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no specific scholarly articles or published research data available that focus on the theoretical and computational chemistry of the compound this compound.

Therefore, it is not possible to provide detailed, scientifically accurate content for the requested sections and subsections, which include:

Theoretical and Computational Chemistry Studies

Hirshfeld Surface Analysis for Intermolecular Interactions

While computational studies have been conducted on analogous structures—such as different isomers (e.g., piperidine-2,4-diones or piperidine-2,6-diones) or related heterocyclic systems—the strict adherence to the subject compound, 1-(4-Methoxybenzyl)piperidine-2,5-dione, as per the instructions, precludes the inclusion of such data. The generation of thorough and accurate information requires dedicated computational analysis of this specific molecule, which does not appear to be present in the public domain.

Structure Reactivity Relationships in 1 4 Methoxybenzyl Piperidine 2,5 Dione and Analogues

Influence of N-Substitution on Piperidinedione Ring Reactivity

The substituent at the nitrogen atom of the piperidinedione ring plays a pivotal role in modulating the reactivity of the carbonyl groups. In 1-(4-methoxybenzyl)piperidine-2,5-dione, the 4-methoxybenzyl (PMB) group is attached to the nitrogen. The PMB group is known to be a versatile protecting group in organic synthesis. univie.ac.atresearchgate.net Its electronic nature influences the electrophilicity of the carbonyl carbons within the piperidinedione ring.

The methoxy (B1213986) group on the benzyl (B1604629) substituent is an electron-donating group, which can increase the electron density on the nitrogen atom through resonance. This, in turn, can be delocalized to the adjacent carbonyl groups, thereby reducing their electrophilicity and making them less susceptible to nucleophilic attack compared to an unsubstituted or electron-withdrawing group substituted piperidinedione.

Conversely, the presence of an electron-withdrawing group on the N-benzyl substituent would enhance the reactivity of the carbonyls. The steric bulk of the N-substituent also affects the approach of reagents to the carbonyl centers, thereby influencing reaction rates and, in some cases, stereoselectivity.

Stereoelectronic Effects of Substituents on Reaction Outcomes

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are crucial in understanding the behavior of substituted piperidinediones. beilstein-journals.orgbeilstein-journals.org The orientation of substituents on the piperidine (B6355638) ring can significantly impact its conformation and, consequently, its reactivity. nih.govnih.gov

For instance, studies on hydroxylated piperidines have shown that the electronic effect of a substituent is dependent on its stereochemistry; an equatorial hydroxyl group is more electron-withdrawing than an axial one. nih.gov This is attributed to differences in charge-dipole interactions. nih.gov While this compound itself is achiral in the absence of further substitution on the ring, the principles of stereoelectronic effects become critical when considering reactions that generate new stereocenters or when the piperidinedione ring is substituted.

The conformation of the six-membered piperidinedione ring, which is typically a flattened chair or boat, will be influenced by the N-substituent. The interplay between the lone pair of electrons on the nitrogen and the antibonding orbitals of adjacent bonds (hyperconjugation) can stabilize certain conformations and influence the reactivity of the carbonyl groups. beilstein-journals.orgbeilstein-journals.org For example, the interaction between the nitrogen lone pair and the σ* orbital of a C-H bond can affect its coupling constant in NMR spectroscopy, providing insight into the molecule's conformation. beilstein-journals.org

Comparative Analysis with Pyrrolidine-2,5-dione and Piperidine-2,6-dione Systems

To contextualize the reactivity of the piperidine-2,5-dione system, it is useful to compare it with the five-membered pyrrolidine-2,5-dione (succinimide) and the isomeric six-membered piperidine-2,6-dione (glutarimide) systems.

| Feature | Pyrrolidine-2,5-dione (Succinimide) | Piperidine-2,5-dione | Piperidine-2,6-dione (Glutarimide) |

| Ring Size | 5-membered | 6-membered | 6-membered |

| Ring Strain | Higher | Lower | Lower |

| Carbonyl Reactivity | Generally more reactive due to ring strain. beilstein-archives.orgmdpi.com | Intermediate | Generally less reactive than succinimides. researchgate.net |

| Synthetic Utility | Common building block in medicinal chemistry. beilstein-archives.orgmdpi.com | Versatile scaffold for diverse derivatives. | Precursors for highly reactive twisted amides. acs.org |

The five-membered ring of succinimides exhibits greater ring strain than the six-membered ring of piperidinediones, which generally leads to higher reactivity of the carbonyl groups towards nucleophiles in ring-opening reactions. beilstein-archives.orgmdpi.com Glutarimides, on the other hand, have been shown to be effective precursors for the formation of highly reactive, fully perpendicular twisted amides, which can participate in N–C bond cross-coupling reactions. acs.org The piperidine-2,5-dione system represents an intermediate case, offering a balance of stability and reactivity that can be fine-tuned by the N-substituent.

Impact of Substitution Patterns on Synthetic Utility

The substitution pattern on the piperidinedione ring is a key determinant of its synthetic utility. The N-substituent, in particular, can be chosen to serve multiple purposes.

The 4-methoxybenzyl (PMB) group in this compound is a widely used protecting group for nitrogen atoms in a variety of synthetic contexts. univie.ac.atresearchgate.netnih.gov It is stable under many reaction conditions but can be readily removed, often under oxidative conditions or with strong acids like trifluoroacetic acid. researchgate.netrsc.org This allows for the unmasking of the N-H functionality for further elaboration later in a synthetic sequence.

Furthermore, the presence of substituents on the carbon framework of the piperidinedione ring can lead to a wide array of structurally diverse molecules with potential biological activities. The combination of N-substitution and C-substitution provides a powerful strategy for the synthesis of complex nitrogen-containing heterocyclic compounds.

Future Research Directions in Chemical Synthesis of N Substituted Piperidine 2,5 Diones

Development of Novel Stereoselective Synthetic Routes

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of N-substituted piperidine-2,5-diones is of paramount importance. Future research will likely concentrate on the design and application of chiral catalysts, including organocatalysts and transition-metal complexes, to control the formation of stereocenters within the piperidine-2,5-dione ring.

A promising, though underexplored, avenue for the stereoselective synthesis of a compound like 1-(4-methoxybenzyl)piperidine-2,5-dione would involve the asymmetric cyclization of a prochiral precursor, such as a derivative of N-(4-methoxybenzyl)glutamic acid. The use of chiral auxiliaries attached to the nitrogen or the carboxylic acid functionalities could also be investigated to induce diastereoselectivity during the cyclization step. Furthermore, enzymatic resolutions and desymmetrization strategies could provide efficient access to enantiomerically pure N-substituted piperidine-2,5-diones.

Exploration of New Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple synthetic steps into a single operation. The application of these powerful strategies to the synthesis of N-substituted piperidine-2,5-diones is a largely untapped area of research.

Future investigations could focus on designing novel MCRs that assemble the piperidine-2,5-dione core from simple, readily available starting materials in a single pot. For instance, a potential multi-component reaction could involve an amine (such as 4-methoxybenzylamine), a dicarbonyl equivalent, and a source of two additional ring carbons. Similarly, the development of cascade reactions, where the product of one reaction serves as the substrate for the next in a sequential manner without isolation of intermediates, could provide rapid access to this heterocyclic scaffold. A hypothetical cascade might begin with a Michael addition followed by an intramolecular amidation and cyclization sequence.

Application in Diversified Organic Synthesis

The piperidine-2,5-dione scaffold, with its two carbonyl groups and a modifiable nitrogen substituent, represents a versatile building block for the synthesis of more complex molecules. Future research should explore the utility of compounds like this compound as synthons in various organic transformations.

The dione (B5365651) functionality offers multiple sites for selective chemical modification. For example, regioselective reduction of one carbonyl group could lead to hydroxylactams, which are valuable intermediates. The enolizable protons adjacent to the carbonyls could be exploited for aldol-type reactions or alkylations to introduce further substitution on the ring. The N-(4-methoxybenzyl) group can serve as a protecting group that can be removed under specific conditions, allowing for further diversification at the nitrogen atom. The exploration of these synthetic transformations will expand the chemical space accessible from the N-substituted piperidine-2,5-dione core.

Advanced Functionalization Strategies for Complex Molecular Architectures

Building upon the theme of diversified synthesis, future research will undoubtedly focus on advanced strategies to functionalize the N-substituted piperidine-2,5-dione ring system for the construction of intricate molecular architectures. This includes the development of methods for the late-stage functionalization of the pre-formed heterocyclic core.

C-H activation and functionalization methodologies could be employed to introduce substituents at specific positions on the piperidine (B6355638) ring, a strategy that avoids the need for pre-functionalized starting materials. Additionally, the development of novel ring-opening and ring-rearrangement reactions of the piperidine-2,5-dione scaffold could provide access to other classes of heterocyclic compounds. The strategic placement of functional groups on the N-substituent, such as the methoxy (B1213986) group on the benzyl (B1604629) ring of this compound, could also be utilized to direct or participate in subsequent synthetic transformations, leading to the creation of novel polycyclic systems.

Q & A

Q. How can computational modeling predict the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.